molecular formula C18H16ClNO B1278546 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline CAS No. 356761-10-9

4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline

Cat. No.: B1278546
CAS No.: 356761-10-9
M. Wt: 297.8 g/mol
InChI Key: PTNAVHVIDBXIJY-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a benzyloxy group at the 4-position, a chloromethyl group at the 2-position, and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Methyl-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy and chloromethyl groups can enhance its binding affinity and specificity for these targets, leading to modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-methylquinoline: Lacks the chloromethyl group, which may affect its reactivity and biological activity.

    2-(Chloromethyl)-3-methylquinoline: Lacks the benzyloxy group, which may influence its solubility and binding properties.

    4-(Benzyloxy)-3-methylquinoline: Lacks the chloromethyl group, potentially altering its chemical reactivity.

Uniqueness

4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline is unique due to the presence of both benzyloxy and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents can enhance its versatility in various chemical and biological applications.

Properties

IUPAC Name

2-(chloromethyl)-3-methyl-4-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c1-13-17(11-19)20-16-10-6-5-9-15(16)18(13)21-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNAVHVIDBXIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1CCl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445516
Record name 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356761-10-9
Record name 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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